molecular formula C10H15N3O B8575290 2-(3-Methylphenylaminocarbonylamino)eth-1-ylamine

2-(3-Methylphenylaminocarbonylamino)eth-1-ylamine

Cat. No. B8575290
M. Wt: 193.25 g/mol
InChI Key: HKVJKZHBTQQURR-UHFFFAOYSA-N
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Patent
US07741328B2

Procedure details

N-Boc-Ethylene diamine (800 mg, 5 mmol) and m-tolyl isocyanate (665 mg, 5 mmol) were dissolved in acetonitrile and the mixture stirred at room temperature for 4 hrs. Solvent was removed under reduced pressure and the residue absorbed onto silica gel; prior to purification by flash column chromatography (silica, hexane:EtOAc 1:1) to yield the desired compound as a white solid (300 mg, 21%) (MS (+ESI, m/e) 294 (M+H)+). The N-Boc protected compound (300 mg, 1.02 mmol) was dissolved in formic acid (10 ml) and the mixture stirred at room temperature overnight. Excess acid was removed to yield the formate salt of the title compound as a white foam (210 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][NH2:11])([O:3]C(C)(C)C)=O.[C:12]1([CH3:21])[CH:17]=[CH:16][CH:15]=[C:14]([N:18]=C=O)[CH:13]=1>C(#N)C>[CH3:21][C:12]1[CH:13]=[C:14]([NH:18][C:1]([NH:8][CH2:9][CH2:10][NH2:11])=[O:3])[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN
Name
Quantity
665 mg
Type
reactant
Smiles
C1(=CC(=CC=C1)N=C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
prior to purification by flash column chromatography (silica, hexane:EtOAc 1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C=C(C=CC1)NC(=O)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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